

Pharmacological Profile of Anhydrohydroxyprogesterone: A Technical

Guide

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Compound of Interest		
Compound Name:	Progestoral	
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Abstract

Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived progestin, a class of steroid hormones that bind to and activate the progesterone receptor. As one of the first orally active progestogens, it has been historically significant in the development of hormonal therapies. This technical guide provides a comprehensive overview of the pharmacological profile of anhydrohydroxyprogesterone, including its mechanism of action, pharmacodynamic properties, and metabolic fate. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.

Introduction

Anhydrohydroxyprogesterone (ethisterone) is a C17α-ethynyl derivative of testosterone. Its discovery in 1938 marked a significant milestone in steroid chemistry and pharmacology, providing an orally bioavailable alternative to the parent hormone progesterone, which is largely inactivated by first-pass metabolism. While newer, more potent, and selective progestins have largely superseded its clinical use, the study of anhydrohydroxyprogesterone's pharmacological profile remains valuable for understanding the structure-activity relationships of synthetic steroids and for its potential as a reference compound in drug discovery programs.



This document serves as an in-depth technical resource, summarizing the key pharmacological characteristics of anhydrohydroxyprogesterone, providing detailed methodologies for its characterization, and visualizing its molecular interactions and metabolic pathways.

Mechanism of Action

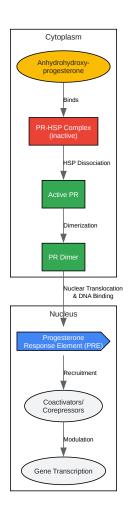
The primary mechanism of action of anhydrohydroxyprogesterone is its function as an agonist of the nuclear progesterone receptor (PR). The binding of anhydrohydroxyprogesterone to the PR initiates a cascade of molecular events that modulate the transcription of target genes.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway of progesterone receptors involves the following key steps:

- Ligand Binding: Anhydrohydroxyprogesterone, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm. The PR is typically found in an inactive complex with heat shock proteins (HSPs).
- Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. This exposes the DNA-binding domain (DBD) and a nuclear localization signal. The activated receptors then form homodimers.
- Nuclear Translocation: The PR dimers translocate into the nucleus.
- DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.
- Transcriptional Regulation: The DNA-bound PR dimer recruits a complex of coactivator or corepressor proteins. This complex modulates the activity of RNA polymerase II, leading to an increase or decrease in the transcription of specific genes. The specific cellular response depends on the target gene, the cell type, and the complement of co-regulators present.





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Figure 1: Genomic Signaling Pathway of Anhydrohydroxyprogesterone.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These pathways involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. While less characterized for anhydrohydroxyprogesterone specifically, these non-genomic actions are a recognized feature of progestin signaling and may contribute to its overall pharmacological profile. These rapid effects are mediated by membrane-associated progesterone receptors (mPRs) or by a subpopulation of the classical PR located at the cell membrane.[1][2][3][4][5]

Pharmacodynamics



The pharmacodynamic properties of anhydrohydroxyprogesterone are characterized by its binding affinity to various steroid receptors and its resulting biological activity.

Receptor Binding Profile

Anhydrohydroxyprogesterone primarily interacts with the progesterone and androgen receptors. Its binding affinity is a key determinant of its potency and potential side effects.

Receptor	Relative Binding Affinity (%)	Notes
Progesterone Receptor (PR)	~44% (of progesterone)	Acts as an agonist.
Androgen Receptor (AR)	Significant intrinsic activity	Contributes to androgenic side effects.
Estrogen Receptor (ER)	No significant binding	Does not exhibit estrogenic activity.
Glucocorticoid Receptor (GR)	Not well characterized	
Mineralocorticoid Receptor (MR)	Not well characterized	_

Progestational Activity

Anhydrohydroxyprogesterone is classified as a relatively weak progestogen. Its progestational potency is approximately 20-fold lower than that of norethisterone. In clinical settings, a total endometrial transformation dosage in women is reported to be between 200 to 700 mg over a 10 to 14-day period.

Androgenic Activity

Anhydrohydroxyprogesterone exhibits weak androgenic activity. This is a consequence of its structural similarity to testosterone and its ability to activate the androgen receptor. This property can lead to androgen-related side effects, such as acne and hirsutism, particularly at higher doses.

Pharmacokinetics



Detailed pharmacokinetic data for anhydrohydroxyprogesterone in humans are limited. However, data from the closely related synthetic progestin, norethisterone (19-nortestosterone derivative), can provide some insight into the expected pharmacokinetic profile.

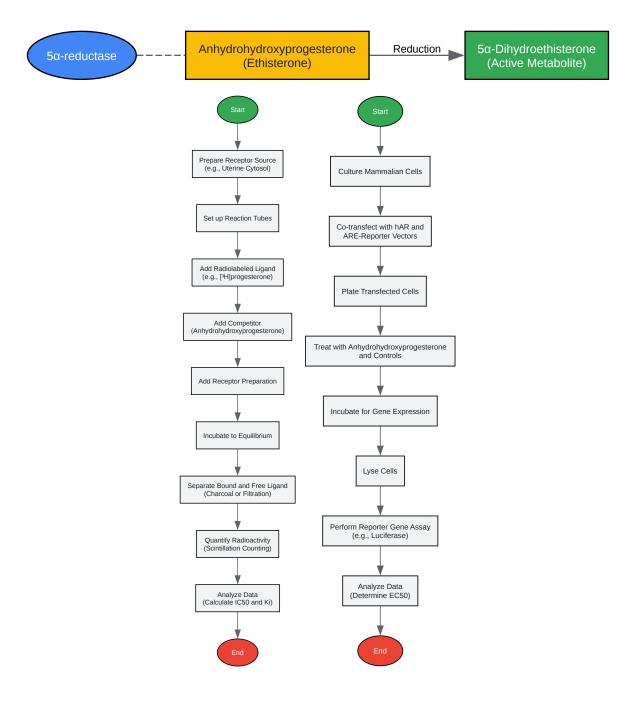
Parameter	Norethisterone (1 mg oral dose)	Anhydrohydroxyprogester one (Ethisterone)
Tmax (Time to Peak Concentration)	1 - 4 hours[3][4]	Data not available
Cmax (Peak Plasma Concentration)	~4.63 ng/mL[3]	Data not available
Elimination Half-life (t1/2)	~7.6 hours[3]	Data not available
Oral Bioavailability	~64%	Orally active, but quantitative data not available.
Metabolism	Hepatic, primarily via reduction.	Not converted to pregnanediol. 5α-dihydroethisterone is an active metabolite.
Excretion	Primarily renal.	Data not available

Note: The pharmacokinetic parameters for norethisterone are provided for comparative purposes due to the lack of specific data for anhydrohydroxyprogesterone. Significant interindividual variability in pharmacokinetic parameters is expected.

Metabolism

Anhydrohydroxyprogesterone undergoes hepatic metabolism. Unlike progesterone, it is not metabolized to pregnanediol. A key metabolic pathway is the reduction of the A-ring by 5α -reductase to form 5α -dihydroethisterone, which is also a biologically active metabolite. There is no evidence to suggest that anhydrohydroxyprogesterone is aromatized to an estrogenic compound.





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